Superior S. aureus Cure Rate: Nifuroquine vs. Erythromycin in Lactating Cow Mastitis
In a direct head-to-head field trial conducted across 16 dairy herds, an intramammary formulation containing 100 mg nifuroquine (Abimasten 100) was compared against an intramammary product containing 300 mg erythromycin for the elimination of Staphylococcus aureus udder infections [1]. The nifuroquine-treated group achieved an overall S. aureus cure rate of 67.7% (44 of 65 cows), while the erythromycin-treated group achieved a cure rate of only 45.6% (26 of 57 cows) [1]. This represents a 22.1 percentage-point absolute advantage for nifuroquine despite the erythromycin comparator being dosed at 3× the milligram quantity of active agent.
| Evidence Dimension | S. aureus bacteriological cure rate in lactating dairy cows with subclinical mastitis |
|---|---|
| Target Compound Data | 67.7% cure (44/65 cows) — nifuroquine 100 mg intramammary infusion |
| Comparator Or Baseline | 45.6% cure (26/57 cows) — erythromycin 300 mg intramammary infusion |
| Quantified Difference | Absolute difference: +22.1 percentage points; nifuroquine cure rate is 1.48-fold higher than erythromycin |
| Conditions | Field trial; 16 dairy herds; Abimasten 100 (100 mg nifuroquine) vs. erythromycin 300 mg intramammary product; 2–3 infusions at 12- or 24-h intervals |
Why This Matters
For veterinary procurement decisions, nifuroquine delivers a substantially higher bacteriological cure rate against the most economically significant mastitis pathogen (S. aureus) despite a lower per-dose milligram quantity of active ingredient compared to erythromycin.
- [1] Storper M, Saran A, Ziv G. Evaluation of an intramammary nifuroquine product in the treatment of subclinical bovine mastitis. Refuah Veterinarith. 1982;39(1/2):1-6. View Source
